10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide is a complex organic compound belonging to the dibenzo[b,f][1,4]thiazepine family These compounds are characterized by a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide typically involves a multi-step process. One common synthetic route includes:
Copper-Catalyzed C–S Cyclization: The initial step involves the formation of the dibenzothiazepine core via a copper-mediated cyclization reaction.
Ugi–Joullié Reaction: The resultant cyclic imine undergoes an Ugi–Joullié reaction, which involves the condensation of the imine with an isocyanide and a carboxylic acid to form the desired carboxamide.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups, potentially altering its reactivity and biological activity.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines, which may change the compound’s properties.
Substitution: The presence of chlorobenzyl and nitrophenyl groups allows for substitution reactions, where these groups can be replaced with other functional groups to create derivatives with different properties.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for the development of new materials and catalysts.
Biology: Its potential biological activity, such as antimicrobial or anticancer properties, can be explored through various bioassays and studies.
Medicine: The compound may serve as a lead compound for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Its chemical properties can be utilized in the development of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 10-(3-chlorobenzyl)-N-(3-nitrophenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide include other dibenzo[b,f][1,4]thiazepines, such as:
Properties
CAS No. |
1020719-90-7 |
---|---|
Molecular Formula |
C27H18ClN3O5S |
Molecular Weight |
532.0 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C27H18ClN3O5S/c28-19-6-3-5-17(13-19)16-30-23-14-18(26(32)29-20-7-4-8-21(15-20)31(34)35)11-12-25(23)37(36)24-10-2-1-9-22(24)27(30)33/h1-15H,16H2,(H,29,32) |
InChI Key |
PSEKPNQEVCPJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(S2=O)C=CC(=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.